molecular formula C11H14N2O3S B3373754 N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide CAS No. 101568-44-9

N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B3373754
CAS No.: 101568-44-9
M. Wt: 254.31 g/mol
InChI Key: DLVUSVMLXSCFKC-UHFFFAOYSA-N
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Description

N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide is a chemical compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol This compound contains a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group

Future Directions

Future research could focus on further elucidating the chemical properties, synthesis methods, and potential applications of “N-{4-[(allylamino)sulfonyl]phenyl}acetamide”. This could include exploring its potential uses in various fields such as medicine, given its antibacterial potential , and further investigating its physical and chemical properties.

Mechanism of Action

Target of Action

Similar compounds containing a sulfonamide moiety have been reported to exhibit anti-inflammatory and antioxidant activities .

Mode of Action

Compounds with similar structures have been shown to inhibit the production of tnf-α, a pro-inflammatory cytokine . This suggests that N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide may interact with its targets to modulate inflammatory responses.

Biochemical Pathways

Based on the reported anti-inflammatory and antioxidant activities of similar compounds , it can be inferred that this compound may affect pathways related to inflammation and oxidative stress.

Result of Action

Similar compounds have been reported to exhibit anti-inflammatory and antioxidant activities , suggesting that this compound may have similar effects.

Preparation Methods

The synthesis of N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with prop-2-en-1-yl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Properties

IUPAC Name

N-[4-(prop-2-enylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-8-12-17(15,16)11-6-4-10(5-7-11)13-9(2)14/h3-7,12H,1,8H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVUSVMLXSCFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225255
Record name N-[4-[(2-Propen-1-ylamino)sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101568-44-9
Record name N-[4-[(2-Propen-1-ylamino)sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101568-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(2-Propen-1-ylamino)sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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